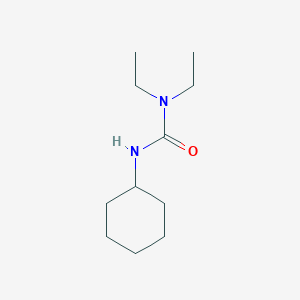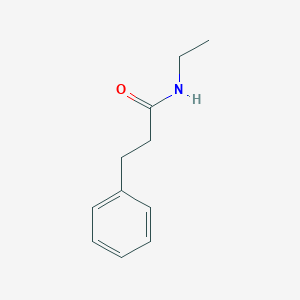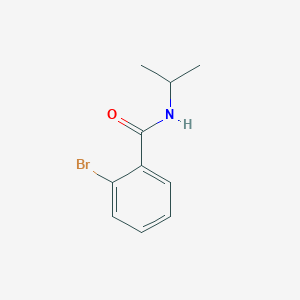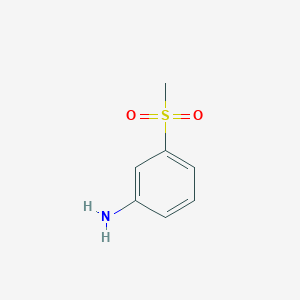
3-(Méthylsulfonyl)aniline
Vue d'ensemble
Description
“3-(Methylsulfonyl)aniline” is a chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 . It is also known by the IUPAC name “3-(methylsulfonyl)aniline” and has the InChI code "1S/C7H9NO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,8H2,1H3" . It is used in the preparation of substituted pyrazolopyrimidines as IRAK4 kinase inhibitors .
Synthesis Analysis
The synthesis of “3-(Methylsulfonyl)aniline” can be achieved through a mild, photoredox-catalyzed reaction for sulfonylation of aniline derivatives with sulfinates salts . This method involves the straightforward generation of sulfonyl radicals from bench-stable sulfinates salts .
Molecular Structure Analysis
The “3-(Methylsulfonyl)aniline” molecule contains a total of 20 bonds. There are 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 sulfone .
Chemical Reactions Analysis
The chemical reactions involving “3-(Methylsulfonyl)aniline” primarily involve sulfonylation of aniline derivatives with sulfinates salts, mediated by visible light . This reaction is key to the synthesis of “3-(Methylsulfonyl)aniline” and other similar compounds .
Physical And Chemical Properties Analysis
“3-(Methylsulfonyl)aniline” is a solid at ambient temperature . It has a density of 1.3±0.1 g/cm³ . Its boiling point is 403.3±37.0 °C at 760 mmHg, and it has a vapor pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.5±3.0 kJ/mol, and the flash point is 197.7±26.5 °C .
Applications De Recherche Scientifique
Recherche pharmaceutique
La 3-(Méthylsulfonyl)aniline est un composé qui a suscité l’intérêt dans la recherche pharmaceutique en raison de son potentiel comme élément constitutif du développement de médicaments. Son groupe sulfonyle est un groupement fonctionnel clé dans de nombreux composés pharmacologiquement actifs. Par exemple, il peut être utilisé pour synthétiser des dérivés de sulfonamide, connus pour leurs propriétés antibactériennes. De plus, la partie aniline peut être dérivatisée pour créer des composés susceptibles d’interagir avec diverses cibles biologiques .
Science des matériaux
En science des matériaux, la this compound peut être utilisée pour modifier les propriétés des polymères. L’introduction de groupes sulfonyle dans les polymères peut améliorer leur stabilité thermique, les rendant adaptés aux applications à haute température. De plus, ces polymères modifiés peuvent présenter une solubilité améliorée dans les solvants organiques, ce qui est bénéfique pour le traitement et l’application dans les revêtements et les adhésifs .
Synthèse chimique
Ce composé sert d’intermédiaire dans la synthèse de molécules plus complexes. Sa réactivité permet des réactions de sulfonylation sélectives dans des conditions douces. Ceci est particulièrement utile dans la fonctionnalisation en fin de synthèse des médicaments, où l’introduction d’un groupe sulfonyle peut modifier considérablement les propriétés pharmacocinétiques d’une molécule thérapeutique .
Chimie analytique
En chimie analytique, la this compound peut faire partie de la synthèse de colorants et de chromophores. Ces composés sont essentiels au développement d’essais et de capteurs, où ils agissent comme indicateurs en changeant de couleur en réponse à des analytes spécifiques. Cette application est cruciale dans la surveillance environnementale et le diagnostic .
Développement agrochimique
Le groupe sulfonyle dans la this compound est également important dans le développement d’agrochimiques. Il peut être utilisé pour créer des herbicides et des pesticides avec des mécanismes d’action spécifiques. La possibilité de concevoir des composés qui ciblent des enzymes ou des récepteurs particuliers chez les ravageurs peut conduire à des pratiques agricoles plus efficaces et plus respectueuses de l’environnement .
Catalyse
La this compound peut être utilisée en catalyse, en particulier dans le développement d’organocatalyseurs. Ces catalyseurs sont utilisés dans diverses réactions chimiques pour augmenter l’efficacité et la sélectivité. La présence à la fois du groupe sulfonyle et de l’aniline peut faciliter la formation de liaisons hydrogène avec les substrats, ce qui est un facteur clé dans de nombreux processus catalytiques .
Safety and Hazards
“3-(Methylsulfonyl)aniline” is classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves .
Orientations Futures
While specific future directions for “3-(Methylsulfonyl)aniline” are not mentioned in the search results, it’s worth noting that indole derivatives, which include “3-(Methylsulfonyl)aniline”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Analyse Biochimique
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the aniline compound .
Molecular Mechanism
The molecular mechanism of action of 3-(Methylsulfonyl)aniline is not well understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details about these interactions are currently lacking .
Propriétés
IUPAC Name |
3-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNPJRQKQLLRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60330234 | |
| Record name | 3-(methylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35216-39-8 | |
| Record name | 3-(methylsulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60330234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylsulphonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B181010.png)
![1-Propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B181011.png)
![2-[2-(Sec-butyl)phenoxy]butanoic acid](/img/structure/B181012.png)
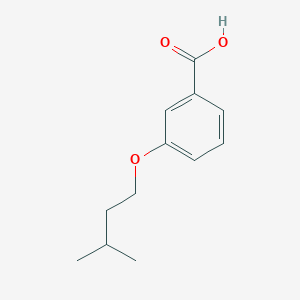
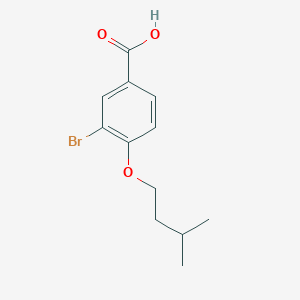
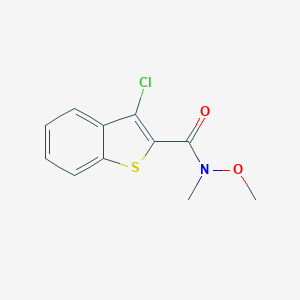
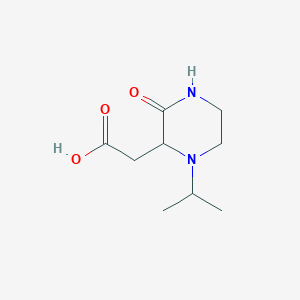
![[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid](/img/structure/B181020.png)
